molecular formula C18H18N2O4 B2542990 N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide CAS No. 921890-84-8

N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide

Cat. No.: B2542990
CAS No.: 921890-84-8
M. Wt: 326.352
InChI Key: PQJIDWGITFSVBC-UHFFFAOYSA-N
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Description

N-(5-Oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide is a heterocyclic compound featuring a benzo[f][1,4]oxazepine core fused with an acetamide moiety substituted at the 7-position. The m-tolyloxy group (meta-methylphenoxy) attached to the acetamide distinguishes it from structurally related analogs.

Key structural features include:

  • Benzo[f][1,4]oxazepine core: A seven-membered ring containing oxygen and nitrogen atoms, contributing to conformational flexibility and hydrogen-bonding capacity.
  • 5-Oxo substitution: Introduces a ketone group at position 5, influencing electronic properties and reactivity.

Synthetic routes for related benzo[f][1,4]oxazepine derivatives often employ modified Pictet-Spengler reactions, as demonstrated in the synthesis of 5-substituted analogs. For example, T. Saitoh et al. (2004) utilized a one-pot procedure involving imination, formylation, and acid-catalyzed cyclization to generate N-formyl intermediates, which were subsequently hydrolyzed to yield the final products .

Properties

IUPAC Name

2-(3-methylphenoxy)-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-12-3-2-4-14(9-12)24-11-17(21)20-13-5-6-16-15(10-13)18(22)19-7-8-23-16/h2-6,9-10H,7-8,11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJIDWGITFSVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)OCCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide typically involves multiple steps. One common method starts with the preparation of the oxazepine ring, followed by the introduction of the acetamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more highly oxidized derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential as a bioactive compound with effects on cellular processes.

    Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases, although more research is needed.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide with structurally and functionally related compounds, focusing on synthesis, physical properties, and substituent effects.

Compound Name Core Structure Key Substituents Synthetic Yield Melting Point (°C) Key References
This compound Benzo[f][1,4]oxazepine m-Tolyloxyacetamide Not reported Not reported
N-(5-Oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide Benzo[f][1,4]oxazepine Benzamide Not reported Not reported
2-(2-Benzyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-4-yl)-N-[2-(4-pyridyl)ethyl]acetamide (12) Benzo[f][1,4]oxazepine Benzyl, 4-pyridylethylacetamide Not reported Not reported
N-(4-Fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (12) Thiazolidinone-thioxoacetamide 5-Nitrofuryl, 4-fluorophenyl 53% 155–156
5-Phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine (6a) Benzo[f][1,4]thiazepine Phenyl 26–78% Not reported

Structural and Functional Insights

Core Heterocycle Variations: The benzo[f][1,4]oxazepine core in the target compound is structurally analogous to benzo[f][1,4]thiazepines (e.g., compound 6a), where sulfur replaces oxygen. This substitution alters electron density and bioavailability .

Substituent Effects :

  • The m-tolyloxy group in the target compound contrasts with benzamide () or 4-pyridylethylacetamide (), which may influence solubility and receptor affinity.
  • Electron-withdrawing groups (e.g., 5-nitrofuryl in ) reduce yields (53%) compared to simpler substituents, likely due to steric or electronic challenges during synthesis .

Synthetic Efficiency :

  • The modified Pictet-Spengler reaction () achieves moderate yields (26–78%) for 5-substituted benzo[f][1,4]oxazepines, suggesting scalability for the target compound. In contrast, thioxoacetamide derivatives () require multi-step protocols with lower yields (53–65%) .

Safety and Handling :

  • Safety data for the o-tolyloxy analog () highlight precautions against ignition sources (P210) and child exposure (P102), likely applicable to the m-tolyloxy variant due to structural similarity .

Biological Activity

N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound is characterized by a complex heterocyclic structure that includes a tetrahydrobenzo[f][1,4]oxazepine moiety. The chemical formula is C16H18N2O3C_{16}H_{18}N_{2}O_{3}, and its structural representation can be summarized as follows:

N 5 oxo 2 3 4 5 tetrahydrobenzo f 1 4 oxazepin 7 yl 2 m tolyloxy acetamide\text{N 5 oxo 2 3 4 5 tetrahydrobenzo f 1 4 oxazepin 7 yl 2 m tolyloxy acetamide}

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • Pyrazole Derivatives : Research has shown that pyrazole derivatives demonstrate potent inhibitory effects against various cancer cell lines. A study highlighted the effectiveness of specific pyrazole-based compounds in targeting BRAF(V600E) mutations and other oncogenic pathways .

Antimicrobial Properties

The compound's structural similarity to known antimicrobial agents suggests potential efficacy against bacterial and fungal infections. In vitro assays have demonstrated that derivatives of related oxazepine structures possess notable antimicrobial activity:

  • Fungal Inhibition : Certain derivatives have been shown to inhibit the growth of pathogenic fungi at low concentrations (e.g., EC50 values in the range of 0.37 µg/mL) .

Anti-inflammatory Effects

The anti-inflammatory potential of oxazepine derivatives has been explored in various studies. These compounds may modulate inflammatory pathways by inhibiting specific kinases involved in inflammatory responses:

  • Kinase Inhibition : Compounds similar to this compound have been identified as inhibitors of RIP1 kinase, which is implicated in inflammatory bowel diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds in this class. Key modifications that enhance activity include:

  • Substituent Variations : The presence of specific substituents on the oxazepine ring can significantly alter potency and selectivity.
  • Ring Modifications : Alterations in the heterocyclic framework can lead to improved pharmacokinetic properties and bioavailability.

Case Studies

Several case studies have documented the biological effects of related compounds:

StudyCompoundActivityFindings
Umesha et al. (2017)Pyrazole DerivativesAntitumorIdentified significant cytotoxicity in MCF-7 and MDA-MB-231 cells; synergistic effects with doxorubicin were noted .
Parish et al. (1984)Chloroquine-Pyrazole AnaloguesAntimalarialShowed significant activity against chloroquine-resistant Plasmodium falciparum strains .
Recent ResearchOxazepine DerivativesAnti-inflammatoryDemonstrated effectiveness in inhibiting RIP1 kinase involved in inflammatory pathways .

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